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Compound of Interest

Compound Name: piCRAC-1

Cat. No.: B10831568 Get Quote

This guide provides an in-depth overview of the discovery, mechanism, and therapeutic

targeting of the Phosphoinositide-selective CRAC channel, piCRAC-1, a critical component of

cellular calcium signaling. It is intended for researchers, scientists, and drug development

professionals in the field.

Introduction to Store-Operated Calcium Entry and
CRAC Channels
Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential mechanism for calcium

(Ca²⁺) influx in a wide variety of cells. It is initiated by the depletion of Ca²⁺ from the

endoplasmic reticulum (ER), which in turn triggers the opening of highly Ca²⁺-selective

channels in the plasma membrane. The predominant current associated with SOCE is the

Calcium Release-Activated Ca²⁺ (CRAC) current, or I(CRAC). This current is characterized by

its exceptionally high selectivity for Ca²⁺ over other cations, low single-channel conductance,

and a distinct inward rectification. The channels responsible for this current are known as

CRAC channels.

The physiological importance of CRAC channels is underscored by the identification of patients

with severe combined immunodeficiency (SCID) syndrome who harbor mutations in the genes

encoding the core components of these channels. These individuals suffer from recurrent and

severe infections, highlighting the critical role of CRAC channels in immune cell function,

particularly in T lymphocyte activation.
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The Molecular Players: STIM and ORAI
For years, the molecular identity of the CRAC channel remained elusive. A breakthrough came

with the use of genome-wide RNA interference (RNAi) screens, which successfully identified

the two key protein families that constitute the channel: STIM (Stromal Interaction Molecule)

and ORAI.

STIM Proteins: The ER Calcium Sensors STIM1 and STIM2 are single-pass transmembrane

proteins primarily located in the endoplasmic reticulum. The luminal portion of STIM proteins

contains a canonical EF hand motif that directly binds Ca²⁺. Under resting conditions, when

the ER is replete with Ca²⁺, STIM1 is monomeric and diffusely distributed throughout the ER

membrane. Upon depletion of ER Ca²⁺ stores, the dissociation of Ca²⁺ from the EF hand

induces a conformational change, leading to the oligomerization of STIM1 and its

translocation to ER-plasma membrane (PM) junctions.

ORAI Proteins: The Pore-Forming Subunit ORAI1, ORAI2, and ORAI3 are small, highly

conserved plasma membrane proteins with four transmembrane domains. ORAI1 is the

pore-forming subunit of the CRAC channel. Direct interaction between the activated,

oligomerized STIM1 at the ER-PM junctions and ORAI1 in the plasma membrane is the

critical event that gates the channel, allowing for the influx of extracellular Ca²⁺.

Mechanism of CRAC Channel Activation
The activation of CRAC channels is a tightly regulated, multi-step process that ensures a

precise and localized increase in intracellular Ca²⁺ concentration.

Signaling Pathway of CRAC Channel Activation
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Caption: The STIM-ORAI signaling cascade.
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Biophysical and Pharmacological Properties
The unique properties of the CRAC channel distinguish it from other Ca²⁺ channels and are

critical for its physiological functions.

Property Characteristic Value

Ion Selectivity P(Ca²⁺)/P(Na⁺) > 1000

Single-Channel Conductance <100 fS in 20 mM Ca²⁺

Current-Voltage (I-V) Relationship Strong inward rectification at negative potentials

Pharmacology (Inhibitors)

GSK-7975A IC₅₀: ~5-15 nM

Synta66 IC₅₀: ~200-500 nM

CM1231 IC₅₀: ~10-50 nM

Pharmacology (Potentiators)

Ionomycin (at low conc.)
Potentiates SOCE by acting as a Ca²⁺

ionophore

Therapeutic Potential and Drug Development
Given the central role of CRAC channels in T-cell activation and the production of pro-

inflammatory cytokines, they represent a promising therapeutic target for a range of

autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and

inflammatory bowel disease. The development of selective CRAC channel inhibitors has been

a major focus of pharmaceutical research.

Experimental Workflow for CRAC Inhibitor Screening
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1. High-Throughput Screening (HTS)
Ca²⁺ imaging with Fura-2 AM

2. Hit Confirmation
Repeat Ca²⁺ imaging assay

Primary Hits

3. Electrophysiology
Patch-clamp to directly measure I(CRAC) inhibition

Confirmed Hits

4. Selectivity Assays
Test against other ion channels (e.g., voltage-gated Ca²⁺ channels)

5. In Vitro Functional Assays
Measure cytokine release from T-cells (e.g., IL-2 ELISA)

6. Lead Optimization
Structure-Activity Relationship (SAR) studies

Validated Leads

7. In Vivo Models
Test efficacy in animal models of autoimmune disease

Preclinical & Clinical Development
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Caption: A typical drug discovery workflow for CRAC channel inhibitors.
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Key Experimental Protocols
The study of CRAC channels relies on a set of specialized biophysical and cell biology

techniques.

Calcium Imaging
Objective: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to

store depletion and SOCE.

Methodology:

Cell Loading: Load cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (2-5

µM), for 30-60 minutes at room temperature in a standard extracellular solution (e.g.,

Ringer's solution).

Washing: Wash cells to remove excess extracellular dye.

Baseline Measurement: Perfuse cells with a Ca²⁺-free Ringer's solution and measure the

baseline Fura-2 fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission).

Store Depletion: Induce ER Ca²⁺ store depletion by applying a SERCA pump inhibitor,

such as thapsigargin (1-2 µM), in the Ca²⁺-free solution. This will cause a transient

increase in [Ca²⁺]i due to leakage from the ER.

SOCE Measurement: Once the [Ca²⁺]i returns to baseline, reintroduce the Ca²⁺-

containing extracellular solution. The subsequent sharp and sustained increase in the

Fura-2 ratio represents SOCE.

Inhibitor Testing: To test an inhibitor, pre-incubate the cells with the compound before store

depletion or apply it just before the reintroduction of extracellular Ca²⁺.

Patch-Clamp Electrophysiology
Objective: To directly measure the I(CRAC) current and characterize its biophysical

properties.

Methodology:
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Configuration: Use the whole-cell patch-clamp configuration.

Pipette Solution: The intracellular (pipette) solution should contain a high concentration of

a Ca²⁺ chelator, such as BAPTA (10-20 mM), to buffer intracellular Ca²⁺ and passively

deplete the ER stores. It should also include an IP₃ receptor agonist like IP₃ (10-20 µM) to

actively deplete stores. A typical solution might contain (in mM): 135 Cs-glutamate, 8

MgCl₂, 10 BAPTA, 10 HEPES, adjusted to pH 7.2.

Bath Solution: The extracellular (bath) solution should contain 10-20 mM Ca²⁺ as the

charge carrier. A typical solution might contain (in mM): 115 NaCl, 10 CaCl₂, 10 HEPES, 2

CsCl, 1 MgCl₂, adjusted to pH 7.4.

Voltage Protocol: Hold the cell at 0 mV and apply repetitive hyperpolarizing voltage ramps

or steps (e.g., from +100 mV to -120 mV over 50 ms, applied every 2 seconds).

Current Development: The I(CRAC) current develops over several minutes as the

intracellular solution dialyzes the cell and depletes the ER stores. The current is identified

by its characteristic strong inward rectification and small outward current at positive

potentials.

Förster Resonance Energy Transfer (FRET)
Objective: To visualize the dynamic interaction between STIM1 and ORAI1 in living cells.

Methodology:

Constructs: Co-express STIM1 and ORAI1 proteins tagged with a FRET pair of fluorescent

proteins, for example, STIM1-YFP (acceptor) and ORAI1-CFP (donor).

Imaging: Use a fluorescence microscope equipped for FRET imaging.

Baseline Measurement: In resting cells (high ER Ca²⁺), measure the baseline CFP and

YFP fluorescence. Due to the separation of STIM1 and ORAI1, little to no FRET should

occur.

Store Depletion: Treat the cells with a store-depleting agent like thapsigargin.
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FRET Measurement: As STIM1 oligomerizes and translocates to the ER-PM junctions to

interact with ORAI1, the CFP donor and YFP acceptor are brought into close proximity

(<10 nm). This results in an increase in FRET, which can be measured as a decrease in

donor (CFP) fluorescence and a simultaneous increase in sensitized acceptor (YFP)

emission.

Conclusion
The discovery of STIM and ORAI as the core components of the CRAC channel has

revolutionized our understanding of Ca²⁺ signaling. This knowledge has not only clarified the

molecular basis of a fundamental physiological process but has also paved the way for the

development of a new class of therapeutics for autoimmune and inflammatory diseases. The

continued investigation into the intricate regulation of CRAC channel function and the

development of increasingly specific modulators promise to yield further insights and clinical

advances in the years to come.

To cite this document: BenchChem. [The Discovery and Development of CRAC Channels: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831568#picrac-1-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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